molecular formula C20H17FN6O2S B2522370 N-(2-ethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863460-08-6

N-(2-ethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2522370
CAS No.: 863460-08-6
M. Wt: 424.45
InChI Key: UOJMQGYLCQGJDY-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic small molecule based on the triazolo[4,5-d]pyrimidine scaffold, a core structure known for its significant potential in medicinal chemistry and drug discovery research . The molecular structure incorporates a 4-fluorophenyl group attached to the triazole ring and a thioacetamide linker connected to a 2-ethoxyphenyl group, which may influence its physicochemical properties and biomolecular interactions. Compounds featuring the triazolo[4,5-d]pyrimidine framework have been extensively investigated for diverse biological activities. Research on analogous structures indicates potential value in developing antithrombotic agents , as some triazolo[4,5-d]pyrimidine derivatives have demonstrated activity as antiplatelet agents . Furthermore, the 1,2,3-triazole ring is a privileged structure in anticancer research, with various fused triazole and triazolethione derivatives showing promising chemopreventive and chemotherapeutic effects in preclinical studies . The presence of the sulfur-containing thioether linkage in this molecule is a key feature of interest, as mercapto-substituted heterocycles often exhibit enhanced biological activity and can serve as versatile intermediates for further chemical derivatization . This product is intended for research purposes only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O2S/c1-2-29-16-6-4-3-5-15(16)24-17(28)11-30-20-18-19(22-12-23-20)27(26-25-18)14-9-7-13(21)8-10-14/h3-10,12H,2,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJMQGYLCQGJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide, with CAS number 863460-08-6, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H17_{17}FN6_6O2_2S, with a molecular weight of 424.5 g/mol. The structural representation highlights key functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC20_{20}H17_{17}FN6_6O2_2S
Molecular Weight424.5 g/mol
CAS Number863460-08-6

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against human cancer cell lines such as HeLa (cervical carcinoma), MCF-7 (breast cancer), and SGC-7901 (gastric adenocarcinoma).
  • IC50 Values : Preliminary data suggest that this compound has IC50 values in the low micromolar range against these cell lines, indicating potent antiproliferative effects.

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

  • Tubulin Polymerization Inhibition : Similar compounds in its class have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
    • Cell Cycle Analysis : Flow cytometry data indicated a significant accumulation of cells in the G2/M phase after treatment with the compound.
    • Apoptosis Induction : Annexin V-FITC/PI staining assays demonstrated increased apoptotic cell populations in treated groups compared to controls.

Case Studies

Several case studies have been reported that detail the synthesis and biological evaluation of related triazole derivatives:

  • Study on Triazole Derivatives : A study synthesized various triazole derivatives and evaluated their cytotoxicity against a panel of cancer cell lines. The results indicated that compounds similar in structure to this compound exhibited promising activity with specific focus on tubulin interactions .
  • In Vivo Studies : Future studies should explore in vivo efficacy and safety profiles to better understand the therapeutic potential of this compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolopyrimidine Derivatives

Compound Name & CAS Core Substituents Acetamide/Thio Group Modifications Molecular Weight Key Properties
Target Compound (863452-86-2) 3-(4-fluorophenyl) N-(2-ethoxyphenyl)thioacetamide 420.5 Lipophilic; potential CNS penetration
N-(4-acetylphenyl)-... (863460-22-4) 3-(4-fluorophenyl) N-(4-acetylphenyl)thioacetamide 422.4 Higher polarity due to acetyl group
9b () 3-(benzyl), 7-(benzo[d]oxazol-2-ylthio) N-methylpropan-1-amine - Mp: 154–155°C; crystalline solid
9e () 3-(4-morpholinomethylbenzyl) 7-(benzo[d]oxazol-2-ylthio) - Mp: 89–90°C; high yield (89.9%)
Flumetsulam (N-(2,6-difluorophenyl)-...) Triazolo[1,5-a]pyrimidine sulfonamide Agricultural herbicide - Herbicidal activity

Key Observations:

Substituent Effects on Physicochemical Properties: The 2-ethoxyphenyl group in the target compound likely enhances lipophilicity compared to the 4-acetylphenyl analog (863460-22-4), which has a polar acetyl group . Compounds with morpholinomethyl (9e) or piperidine (9d) substituents exhibit lower melting points (89–90°C vs. 154–155°C for 9b), suggesting increased conformational flexibility .

Synthetic Yields :

  • The target compound’s synthesis yield is unreported, but analogs like 9e achieve yields up to 89.9% via optimized crystallization (cyclohexane/toluene), highlighting the importance of solvent selection .

Biological Activity :

  • While the target compound’s activity is unspecified, structurally related triazolopyrimidines demonstrate diverse applications. For example, flumetsulam () is a herbicide, whereas derivatives in and target epigenetic enzymes (EZH2/HDACs) or are formulated as pharmaceuticals .

NMR and Spectroscopic Comparison

  • Target Compound: No NMR data is available, but analogs like 9b and 9e show distinct aromatic proton shifts (δ 7.35–8.74 ppm) and methylene bridge signals (δ 5.23–5.75 ppm) .
  • 4-Acetylphenyl Analog (863460-22-4) : The acetyl group would produce a carbonyl signal near δ 170 ppm in ¹³C NMR, absent in the ethoxyphenyl variant .

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